

An In-depth Technical Guide to 6-Bromo-5-chloro-1-indanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromo-5-chloro-1-indanone**

Cat. No.: **B578300**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-Bromo-5-chloro-1-indanone**, a halogenated derivative of 1-indanone. Due to the limited availability of direct experimental data for this specific compound, this document extrapolates information from closely related halo-substituted indanones to predict its properties, synthesis, and potential applications. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Chemical Identity and Properties

The formal IUPAC name for **6-Bromo-5-chloro-1-indanone** is 6-bromo-5-chloro-2,3-dihydroinden-1-one. This nomenclature is derived from the established naming conventions for similar compounds such as 6-bromo-2,3-dihydroinden-1-one and 6-chloro-2,3-dihydroinden-1-one.

Table 1: Predicted Physicochemical Properties of **6-Bromo-5-chloro-1-indanone**

Property	Predicted Value	Basis for Prediction
Molecular Formula	C ₉ H ₆ BrClO	Based on the structure of 1-indanone with bromine and chlorine substituents.
Molecular Weight	245.50 g/mol	Calculated from the atomic weights of the constituent elements.
Appearance	Off-white to yellow crystalline solid	Typical appearance of similar halogenated indanones.
Melting Point	100-120 °C	Extrapolated from the melting points of 5-bromo-1-indanone (126-129 °C) and 5-chloro-1-indanone (94-98 °C).
Solubility	Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; Insoluble in water.	General solubility characteristics of non-polar organic compounds.

Synthesis and Experimental Protocols

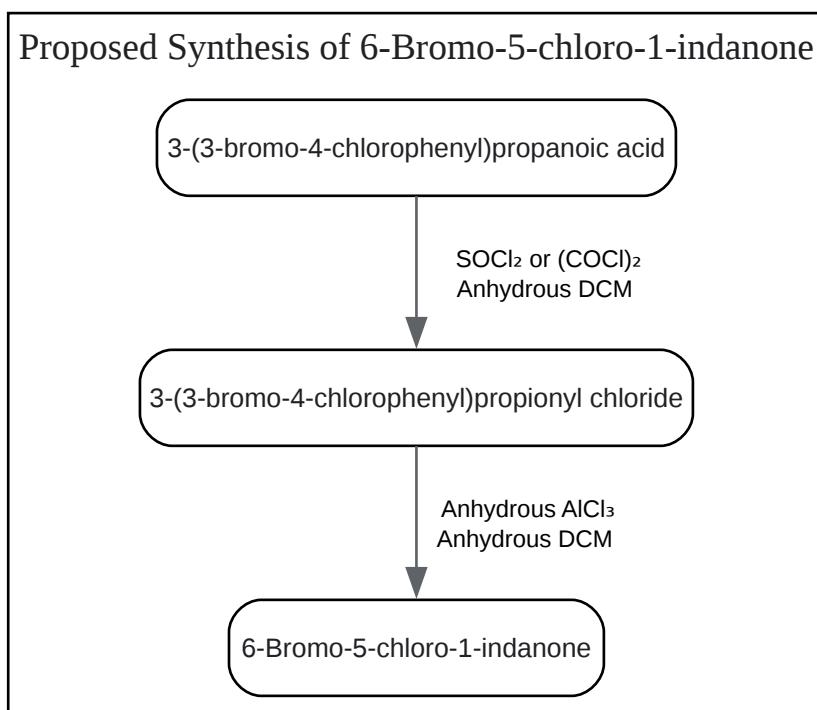
While a specific, validated synthesis for **6-bromo-5-chloro-1-indanone** is not documented in publicly available literature, a plausible synthetic route can be proposed based on well-established methods for synthesizing substituted indanones, primarily through an intramolecular Friedel-Crafts acylation.[\[1\]](#)

Proposed Synthesis Pathway:

The most probable synthetic route would involve the cyclization of 3-(3-bromo-4-chlorophenyl)propanoic acid. This precursor could be synthesized from 3-bromo-4-chlorotoluene through a series of reactions to introduce the propanoic acid side chain.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol is a generalized procedure adapted from the synthesis of similar 1-indanone derivatives.[\[2\]](#)

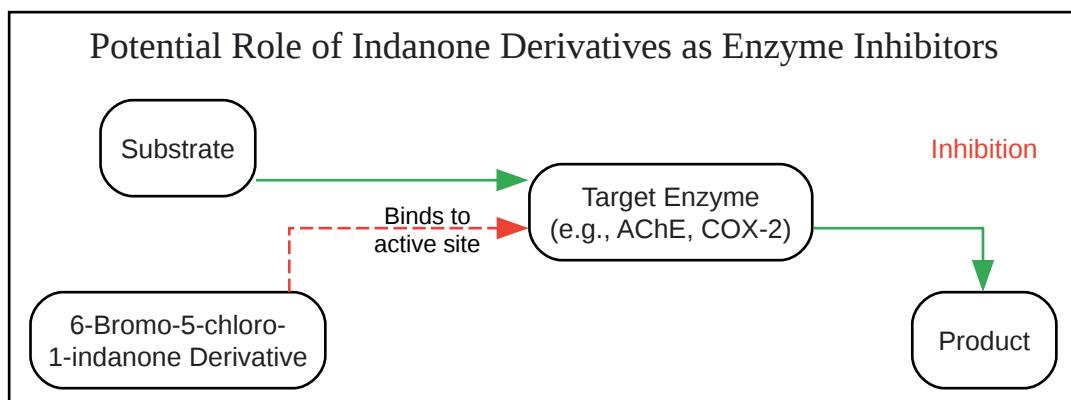

Materials:

- 3-(3-bromo-4-chlorophenyl)propanoic acid
- Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$)
- Anhydrous Aluminum chloride (AlCl_3)
- Anhydrous Dichloromethane (DCM)
- Hydrochloric acid (HCl), dilute solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Procedure:

- Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, dissolve 3-(3-bromo-4-chlorophenyl)propanoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). At 0 °C, slowly add thionyl chloride or oxalyl chloride (1.2 eq). Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases. Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-(3-bromo-4-chlorophenyl)propionyl chloride.
- Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C. Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C. Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

- Work-up and Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Once the reaction is complete, carefully pour the mixture onto crushed ice containing a small amount of concentrated HCl. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield **6-bromo-5-chloro-1-indanone**.


[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **6-Bromo-5-chloro-1-indanone**.

Potential Applications in Research and Drug Development

Indanone derivatives are recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds and natural products.^[3] They have been investigated for a wide range of therapeutic applications.

- Enzyme Inhibition: The indanone core is a key feature in inhibitors of various enzymes. For instance, certain indanone derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.^[4] The halogen substituents on **6-bromo-5-chloro-1-indanone** could potentially enhance binding affinity and selectivity for specific enzyme targets.
- Anticancer Agents: Novel indanone-containing compounds have been designed and synthesized as selective COX-2 inhibitors with potential applications as anticancer agents.^[5] The specific halogenation pattern of **6-bromo-5-chloro-1-indanone** may offer unique interactions within the active sites of oncogenic proteins.
- Antiviral and Antimicrobial Agents: The indanone scaffold has been explored for the development of antiviral and antibacterial compounds. Halogenation can often improve the pharmacological properties of a molecule, suggesting that **6-bromo-5-chloro-1-indanone** could serve as a valuable intermediate in the synthesis of new antimicrobial drugs.

[Click to download full resolution via product page](#)

Caption: Indanone derivatives as potential enzyme inhibitors.

Safety and Handling

Based on the safety information for similar compounds like 5-bromo-1-indanone and 5-chloro-1-indanone, **6-bromo-5-chloro-1-indanone** should be handled with care. It is predicted to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment

(gloves, safety glasses, and a lab coat), are essential when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

6-Bromo-5-chloro-1-indanone represents an interesting, albeit currently understudied, chemical entity. Its predicted properties and the known biological activities of related indanone derivatives suggest its potential as a valuable building block in the synthesis of novel therapeutic agents. Further research is warranted to elucidate its precise chemical and biological characteristics. This guide provides a foundational framework to stimulate and support future investigations into this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. benchchem.com [benchchem.com]
- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Bromo-5-chloro-1-indanone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b578300#6-bromo-5-chloro-1-indanone-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com